

Key Performance Characteristics: A Head-to-Head Comparison

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Compound of Interest		
Compound Name:	1-Naphthyl diphenylsulfonium triflate	
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The efficacy of sulfonium and iodonium salt PAGs is determined by several key parameters, including their light absorption properties, the nature of their cationic and anionic components, and their thermal stability.

Light Absorption and Photospeed:

Sulfonium salts generally exhibit stronger and broader absorption in the UV spectrum compared to iodonium salts.[1] This characteristic can lead to a higher concentration of generated acid upon exposure to light, potentially resulting in faster reaction rates. For instance, the overlap of sulfonium salt absorbance with the emission of a mercury arc lamp can be approximately ten times greater than that of iodonium salts.[1] This implies that a lower concentration of a sulfonium salt may be required to achieve the same level of light absorption as an iodonium salt.[1]

However, iodonium salts can be more readily sensitized to respond to longer wavelengths of light through the use of photosensitizers.[2][3] This is attributed to their higher redox potential (-0.2 eV) compared to sulfonium salts (-1.2 eV), making them more amenable to electron transfer from a wider range of sensitizers.[3]

Influence of Cation and Anion Structure:

The structure of the cation is a primary determinant of the wavelength of light absorbed by the PAG.[1] For both sulfonium and iodonium salts, modifications to the aryl groups can tune the



absorption spectrum.

The counter-anion, on the other hand, dictates the strength of the generated photoacid and, consequently, the initiation efficiency and rate of subsequent chemical reactions, such as polymerization.[1][4] The reactivity of the generated acid generally follows a similar trend for both types of salts, with larger, less nucleophilic anions producing stronger acids. A commonly observed reactivity order is: $SbF_6^- > AsF_6^- > PF_6^- > BF_4^-$.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for representative sulfonium and iodonium salt PAGs.

Table 1: Comparative UV-Visible Absorption Properties

PAG Type	Cation	Anion	λmax (nm)	Molar Absorptivit y (ε) (L mol ⁻¹ cm ⁻¹)	Reference
Diphenyliodo nium	Diphenyliodo nium	PF ₆ -	~227	~17,800	[5]
Triarylsulfoniu m	Tris(4-((4- acetylphenyl)t hio)phenyl)su lfonium	PF ₆ ⁻	~318	~60,900	[5]

Table 2: Influence of Anion on Polymerization Efficiency



PAG Cation	Anion	Monomer	Conversion (%)	Time (s)	Reference
Sulfonium	BF4 ⁻	Cyclohexene Oxide	0	3600	[4]
Sulfonium	SbF ₆ -	Cyclohexene Oxide	90	130	[4]
Sulfonium	PF ₆ -	Cyclohexene Oxide	-	-	[4]
Iodonium	BF ₄ -	-	-	-	[4]
Iodonium	PF ₆ ⁻	-	-	-	[4]
Iodonium	AsF ₆ ⁻	-	-	-	[4]
Iodonium	SbF ₆ -	-	-	-	[4]

Note: A direct side-by-side numerical comparison for iodonium salts under the same experimental conditions was not available in the provided search results, but the trend of increasing reactivity with less nucleophilic anions is well-established for both.[4]

Photodecomposition Mechanisms

Upon irradiation with UV light, both sulfonium and iodonium salts undergo photodecomposition to generate a strong Brønsted acid. The initial step involves the excitation of the onium salt to a singlet excited state, which can then undergo intersystem crossing to a triplet state. The subsequent decomposition can proceed through either a homolytic or heterolytic cleavage pathway.

Sulfonium Salt Photodecomposition:

The photolysis of triarylsulfonium salts can lead to the formation of a radical cation and an aryl radical via homolytic cleavage of a carbon-sulfur bond.[6] The radical cation can then abstract a hydrogen atom from a suitable donor (e.g., solvent or monomer) to produce a protonated species, which subsequently releases a proton to form the strong acid.[7] Alternatively, heterolytic cleavage can directly generate an arylsulfenium cation and an aryl anion, though





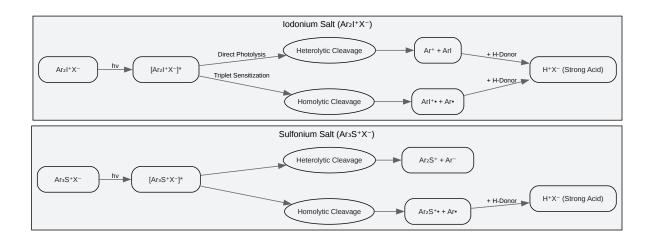


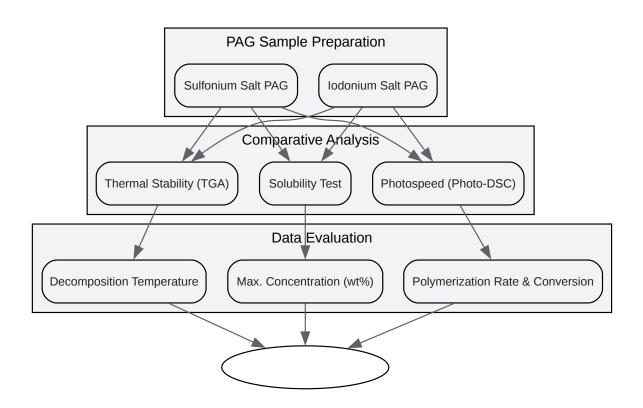
this is generally considered a less dominant pathway. A cage fragmentation-recombination process has also been proposed as a significant pathway. [8]

Iodonium Salt Photodecomposition:

Similarly, diaryliodonium salts can undergo both homolytic and heterolytic cleavage.[2] Direct photolysis tends to favor the heterolytic pathway, forming an aryl cation and an iodoarene.[2] In contrast, triplet-sensitized photolysis predominantly leads to homolytic cleavage, generating an aryl radical and an iodoarene radical cation.[2]









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References

- 1. radtech2022.com [radtech2022.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel photoacid generators for cationic photopolymerization Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY00855D [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Technical Information About Photo Acid Generators San Apro [san-apro.co.jp]
- 7. radtech.org [radtech.org]
- 8. A new mechanism for photodecomposition and acid formation from triphenylsulphonium salts - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
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